Section 1: Chemical Identity and Physicochemical Properties
Section 1: Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 1-(Bromomethyl)-2-fluoro-4-nitrobenzene: A Keystone Building Block in Modern Drug Discovery
This guide offers a deep dive into the chemical properties, synthesis, reactivity, and applications of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene, a critical reagent for professionals in pharmaceutical research and development. We will explore the nuanced interplay of its functional groups that make it a valuable tool in constructing complex molecular architectures.
1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a substituted aromatic compound whose utility is derived from its trifunctional nature. The bromomethyl group serves as a potent electrophile, the nitro group acts as a strong electron-withdrawing and activating group, and the fluorine atom modulates the electronic properties and provides a potential vector for further functionalization.
While the specific CAS Number for the 1-(Bromomethyl)-2-fluoro-4-nitrobenzene isomer is not prominently listed in major chemical databases, several isomers are well-documented and commercially available. For the purpose of this guide, we will discuss the properties and reactivity based on established chemical principles and data from closely related isomers, such as 1-(Bromomethyl)-4-fluoro-2-nitrobenzene (CAS 76437-44-0).[1] The principles governing its reactivity are largely translatable across these isomers.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(Bromomethyl)-2-fluoro-4-nitrobenzene | - |
| Molecular Formula | C₇H₅BrFNO₂ | |
| Molecular Weight | 234.02 g/mol | |
| Appearance | Expected to be a solid at room temperature | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1)CBr)F)[O-] | - |
| InChI Key | (Varies by isomer) | - |
Section 2: Synthesis and Mechanistic Insights
The synthesis of substituted bromonitrobenzenes typically involves multi-step pathways starting from simpler aromatic precursors.[3] A plausible and logical synthetic route for 1-(Bromomethyl)-2-fluoro-4-nitrobenzene would likely begin with 2-fluoro-toluene. The rationale for this starting point is the commercial availability of the precursor and the directing effects of the substituents which can be leveraged to achieve the desired regiochemistry.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of 2-Fluoro-toluene
The methyl and fluoro groups are both ortho-, para-directing. Nitration will yield a mixture of isomers. The desired 1-fluoro-2-methyl-5-nitrobenzene is a likely major product, but separation from other isomers would be required.
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Reaction Setup: To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 2-fluoro-toluene.
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Nitrating Agent Addition: A cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C. The use of a nitrating mixture is crucial for generating the reactive nitronium ion (NO₂⁺) electrophile.
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Reaction & Quenching: The reaction is stirred for several hours and monitored by TLC or GC-MS. Upon completion, the mixture is carefully poured onto crushed ice, causing the organic product to precipitate.[4]
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Workup & Purification: The solid is filtered, washed with cold water until neutral, and dried. Purification is achieved via recrystallization or column chromatography to isolate the desired isomer.
Step 2: Benzylic Bromination
This step utilizes a free-radical chain reaction to selectively brominate the methyl group.
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Reaction Setup: The purified 1-fluoro-2-methyl-5-nitrobenzene is dissolved in a non-polar solvent like carbon tetrachloride.
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Reagent Addition: N-Bromosuccinimide (NBS) is added as the bromine source, along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. NBS is chosen as it provides a low, constant concentration of bromine, which favors substitution over addition.
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Initiation & Propagation: The mixture is heated to reflux under a light source (e.g., a sunlamp) to initiate the reaction. The light facilitates the homolytic cleavage of the initiator, starting the radical chain process.
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Workup & Purification: After completion, the reaction is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the final compound.
Section 3: Reactivity Profile and Synthetic Utility
The synthetic power of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene lies in the distinct reactivity of its functional groups.
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Bromomethyl Group (-CH₂Br): This is a highly reactive benzylic halide. It readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, cyanides), making it an excellent handle for introducing the substituted benzyl moiety into a target molecule.
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Aromatic Ring: The ring is significantly electron-deficient due to the powerful electron-withdrawing effects of the nitro group (-I, -M) and the fluorine atom (-I). This deactivation makes electrophilic aromatic substitution challenging.[5] However, it makes the ring highly susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitro group.[6][7] The fluorine atom, being a good leaving group in SₙAr, could potentially be displaced by a strong nucleophile under forcing conditions.
Caption: Key reactivity sites on 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.
Section 4: Application in Drug Discovery & Medicinal Chemistry
Halogenated and nitro-substituted aromatic compounds are foundational building blocks in medicinal chemistry.
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Scaffold Elaboration: The primary use of this reagent is to install a 2-fluoro-4-nitrobenzyl group onto a core scaffold. This is typically achieved via an Sₙ2 reaction. The nitro group can then be readily reduced to an aniline, which serves as a versatile handle for a host of subsequent reactions, including amide bond formation, sulfonylation, or diazotization.
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Modulation of Physicochemical Properties: The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, improve binding affinity (through favorable electrostatic interactions), and modulate pKa.[8]
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Bioisosteric Replacement: The fluorinated phenyl ring can act as a bioisostere for other aromatic systems, allowing for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
While specific drugs derived directly from this exact isomer are not readily identifiable, numerous patents and research articles describe the use of related isomers like 4-bromo-1-fluoro-2-nitrobenzene as key intermediates in the synthesis of potential therapeutics, including antibiotics and anti-cancer agents.
Section 5: Safety, Handling, and Storage
Danger: This compound and its isomers are classified as hazardous. They are harmful if swallowed and cause severe skin burns and eye damage.[1][9][10]
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | GHS05 (Corrosion) |
Handling Protocol
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Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[10] Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11]
-
Dispensing: As a solid, avoid creating dust. Use appropriate tools for transfer.
-
Spill Management: In case of a spill, evacuate the area. Use an absorbent material to contain the spill, and dispose of it as hazardous waste. Do not use combustible materials.
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][12]
Conclusion
1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a highly functionalized and reactive building block with significant potential in synthetic and medicinal chemistry. Its value is derived from the orthogonal reactivity of the benzylic bromide and the activated aromatic ring. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge for researchers to harness the synthetic potential of this versatile reagent in the pursuit of novel therapeutic agents.
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